Ethyl 2-acetyl-3-methylbutanoate

Overview

Description

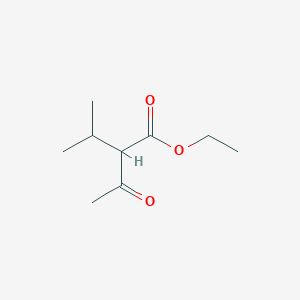

Ethyl 2-acetyl-3-methylbutanoate (CAS: 1522-46-9) is an ester with the molecular formula C₉H₁₆O₃ and a molecular weight of 172.22 g/mol . Structurally, it features an acetyl group at position 2 and a methyl group at position 3 of the butanoate backbone, esterified with ethanol. Key synonyms include Ethyl 2-isopropylacetoacetate and 2-Acetyl-3-methylbutyric Acid Ethyl Ester .

This compound is a critical intermediate in pharmaceutical synthesis, particularly for ketone-containing active ingredients . Its physical properties include a boiling point of 82–85°C at 12 mmHg, a density of 0.962 g/cm³, and a refractive index of 1.425 . It is commercially available in purities ≥98% for laboratory use .

Preparation Methods

Acid-Catalyzed Carbonylation of Branched Olefins

Reaction Mechanism and Feedstock Optimization

The carbonylation of 3-methyl-2-pentene or 2-ethyl-1-butene with carbon monoxide (CO) in the presence of strong acid catalysts represents a robust industrial method. This process, adapted from neoacid synthesis protocols, involves:

-

Olefin Activation : The branched olefin reacts with CO under pressurized conditions (20–50 bar) to form an acylium ion intermediate.

-

Acid Catalysis : Strong acids like sulfuric acid or boron trifluoride dihydrate () stabilize the transition state, facilitating nucleophilic attack by water in the quenching step .

-

Esterification : The resulting 2-ethyl-2-methylbutanoic acid is subsequently esterified with ethanol under reflux, yielding the target compound.

Critical Parameters :

-

Temperature: 80–120°C for optimal reaction kinetics.

-

Catalyst Loading: 1.2–1.5 molar equivalents of acid relative to olefin.

-

CO Pressure: Sustained at 30 bar to prevent depletion during exothermic phases .

Byproduct Management

The primary byproduct, 2,2-dimethylpentanoic acid, constitutes 3–4% of the product mixture. Continuous distillation with structured packing columns achieves >99% purity by exploiting boiling point differences () between the target ester and byproducts .

Esterification of Preformed Acids

Two-Step Synthesis via Carboxylic Acid Intermediate

This method involves:

-

Synthesis of 2-Acetyl-3-Methylbutanoic Acid :

-

Claisen Condensation : Ethyl acetoacetate reacts with isopropyl bromide in the presence of sodium ethoxide (), forming the β-keto ester intermediate.

-

Hydrolysis : Acidic hydrolysis (6M HCl, 80°C) converts the ester to the free acid.

-

-

Esterification with Ethanol :

-

Catalytic System : -mediated Fischer esterification (molar ratio 1:5 acid-to-ethanol).

-

Reflux Conditions : 12-hour reflux at 78°C with molecular sieves to remove water.

-

Yield Optimization :

-

Step 1 : 78–82% yield after recrystallization.

-

Step 2 : 89–93% yield with Dean-Stark trap for azeotropic water removal.

Comparative Efficiency Analysis

| Parameter | Carbonylation Route | Esterification Route |

|---|---|---|

| Reaction Time | 6–8 hours | 18–24 hours |

| Catalyst Cost | High (BF₃ systems) | Low (H₂SO₄) |

| Byproduct Formation | 3–4% | 8–12% |

| Purity | ≥99% | 95–97% |

The carbonylation route excels in throughput and purity but requires costly CO infrastructure. The esterification method remains preferable for small-scale synthesis due to reagent accessibility .

Advanced Catalytic Systems

Zeolite-Mediated Vapor-Phase Esterification

Recent innovations employ H-ZSM-5 zeolites (Si/Al = 30) in fixed-bed reactors for continuous ester production. Key advantages include:

-

Reusability : >50 cycles without significant activity loss.

-

Selectivity : 98.5% toward ethyl 2-acetyl-3-methylbutanoate due to shape-selective pores.

-

Conditions : 180°C, 10 bar, weight hourly space velocity (WHSV) = 2.5 h⁻¹.

Limitations : Catalyst deactivation occurs after 120 hours due to coke deposition, necessitating oxidative regeneration at 550°C .

Industrial Scale-Up Challenges

Continuous Flow Reactor Design

Tubular reactors with static mixers enhance heat transfer during exothermic esterification:

-

Residence Time : 45 minutes.

-

Throughput : 12 kg/h per liter of reactor volume.

Quality Control Protocols

-

In-Line FTIR : Monitors carbonyl stretching vibrations (1740 cm⁻¹) for real-time purity assessment.

-

Chiral GC : Ensures enantiomeric excess (ee) <0.5% for non-chiral applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-3-methylbutanoate undergoes various chemical reactions, including:

Hydrolysis: In the presence of an acid or base, the ester bond can be hydrolyzed to yield butanoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Transesterification: This reaction involves the exchange of the ethyl group with another alcohol in the presence of an acid or base catalyst.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.

Reduction: Lithium aluminum hydride is commonly used for the reduction of esters to alcohols.

Transesterification: Catalysts such as sulfuric acid or sodium methoxide are used.

Major Products Formed

Hydrolysis: Butanoic acid and ethanol.

Reduction: 2-acetyl-3-methylbutanol.

Transesterification: New esters depending on the alcohol used.

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 2-acetyl-3-methylbutanoate serves as a crucial intermediate in the synthesis of ketone-containing active pharmaceutical ingredients (APIs). Its structure allows for various chemical modifications, facilitating the development of complex organic molecules. The compound's versatility in reactions such as hydrolysis and esterification makes it an essential building block in medicinal chemistry .

Biochemical Studies

In biological research, this ester is employed to study enzyme-catalyzed reactions, particularly those involving esterases. Understanding the hydrolysis of this compound provides insights into metabolic pathways and the role of esters in cellular processes. The compound's interaction with biological systems can help elucidate mechanisms of action for various biochemical pathways .

Flavoring and Fragrance Industry

Due to its pleasant aroma, this compound is utilized in the production of flavoring agents and fragrances. It contributes to the formulation of various products, enhancing their sensory attributes. Its unique olfactory properties allow it to blend harmoniously with other fragrance components, making it a popular choice among perfumers .

Industrial Applications

In industrial settings, this compound is used in the manufacture of fine chemicals and as a solvent in various chemical reactions. Its properties facilitate the production of high-quality products across different sectors, including cosmetics and personal care items .

Chemical Reactions

This compound undergoes several significant chemical reactions:

- Hydrolysis : In acidic or basic conditions, it can be hydrolyzed to yield butanoic acid and ethanol.

- Reduction : The ester can be reduced to form corresponding alcohols using reducing agents like lithium aluminum hydride.

- Transesterification : This reaction involves exchanging the ethyl group with another alcohol under acidic or basic catalysis.

Case Study 1: Pharmaceutical Development

A study demonstrated the use of this compound in synthesizing a novel anti-inflammatory drug. The compound was integral in forming key intermediates that led to the final product, showcasing its utility in pharmaceutical research.

Case Study 2: Flavor Enhancement

In food science, researchers explored the application of this compound in enhancing the flavor profile of baked goods. The results indicated that its inclusion significantly improved consumer acceptance due to its pleasant aroma.

Mechanism of Action

The mechanism of action of ethyl 2-acetyl-3-methylbutanoate involves its hydrolysis to butanoic acid and ethanol. In biological systems, esterases catalyze this reaction, leading to the release of the active components. The molecular targets and pathways involved include the interaction with esterases and subsequent metabolic pathways for the breakdown of the resulting products .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-Acetyl-3-Methylbut-2-enoate (CAS: 35044-52-1)

- Molecular Formula : C₉H₁₄O₃

- Molecular Weight : 170.21 g/mol .

- Structural Difference: Contains a conjugated double bond (but-2-enoate group) instead of a saturated butanoate chain.

- Key Contrasts: Lower molecular weight and altered reactivity due to the double bond. No reported pharmaceutical applications, unlike Ethyl 2-acetyl-3-methylbutanoate .

Ethyl 3-Hydroxy-3-Methylbutanoate (CAS: 18267-36-2)

- Molecular Formula : C₇H₁₂O₃

- Molecular Weight : 146.18 g/mol .

- Structural Difference : Replaces the acetyl group with a hydroxyl group at position 3.

- Properties : Exhibits temperature-dependent thermodynamic parameters (e.g., standard evaporation enthalpy: 50.68 kJ/mol ).

- Applications : Used in process industries for its hydroxy ester functionality, which may serve as a precursor for polymers or plasticizers .

Ethyl 2-Hydroxy-3-Methylbutanoate (Enantiomers)

- Molecular Formula : C₇H₁₄O₃

- Molecular Weight : 146.19 g/mol .

- Structural Difference : Hydroxyl group at position 2 instead of an acetyl group.

- Research Findings :

- Applications: Studied as a marker for lactic acid bacteria esterase activity in oenology .

Ethyl Acetoacetate (CAS: 141-97-9)

- Molecular Formula : C₆H₁₀O₃

- Molecular Weight : 130.14 g/mol .

- Structural Difference : Simpler structure with a single acetyl group on the acetoacetate backbone.

- Properties: Exists in keto-enol tautomeric equilibrium (99% keto form at room temperature) .

- Applications: Industrial synthesis of dyes, pharmaceuticals, and fragrances (e.g., "Apple Ketone") . Higher reactivity in Claisen condensations compared to this compound due to fewer steric hindrances.

Ethyl 2-Acetylhexanoate (CAS: 1540-29-0) and Ethyl 2-Acetyl-4-Methylpentanoate (CAS: 1522-34-5)

- Structural Differences: Ethyl 2-acetylhexanoate: Longer alkyl chain (hexanoate vs. butanoate). Ethyl 2-acetyl-4-methylpentanoate: Methyl group at position 4 instead of 3 .

- Applications: Both are flavor and fragrance intermediates, but their bulkier structures reduce pharmaceutical utility compared to this compound .

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Applications |

|---|---|---|---|---|---|

| This compound | 1522-46-9 | C₉H₁₆O₃ | 172.22 | 82–85 (12 mmHg) | Pharmaceutical intermediates |

| Ethyl 2-acetyl-3-methylbut-2-enoate | 35044-52-1 | C₉H₁₄O₃ | 170.21 | N/A | Organic synthesis |

| Ethyl 3-hydroxy-3-methylbutanoate | 18267-36-2 | C₇H₁₂O₃ | 146.18 | N/A | Polymer precursors |

| Ethyl 2-hydroxy-3-methylbutanoate | N/A | C₇H₁₄O₃ | 146.19 | N/A | Wine aroma studies |

| Ethyl acetoacetate | 141-97-9 | C₆H₁₀O₃ | 130.14 | 181 | Dyes, fragrances, pharmaceuticals |

Biological Activity

Ethyl 2-acetyl-3-methylbutanoate (CAS number 1522-46-9) is an ester compound with notable biological activities and applications in various fields, particularly in chemistry and biology. This article explores its biochemical properties, metabolic pathways, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by its ester functional group. Its structure allows it to participate in various biochemical reactions, making it a valuable compound in both synthetic chemistry and biological studies.

Cellular Effects

Esters like this compound play significant roles in cellular signaling pathways. They can influence gene expression and are involved in metabolic processes such as hydrolysis, which is catalyzed by esterases. This reaction produces butanoic acid and ethanol as major products, which can further participate in various metabolic pathways .

Molecular Mechanism

The primary mechanism of action for this compound involves its hydrolysis to yield active components that interact with cellular targets. The compound's lipophilic nature allows it to diffuse across cell membranes easily, leading to its presence in lipid-rich areas within cells .

Metabolic Pathways

The metabolism of this compound primarily occurs through hydrolysis. Esterases catalyze this reaction, leading to the formation of butanoic acid and ethanol. The metabolic fate of these products includes their involvement in energy production and biosynthetic pathways .

| Metabolic Reaction | Products |

|---|---|

| Hydrolysis | Butanoic acid, Ethanol |

| Reduction | 2-acetyl-3-methylbutanol |

| Transesterification | New esters depending on alcohol |

Antimicrobial Properties

Research indicates that certain esters, including this compound, exhibit antimicrobial properties. These compounds can inhibit the growth of various pathogens, making them potential candidates for use in agricultural and medical applications .

Applications in Medicine

This compound is utilized as an intermediate in the synthesis of pharmaceuticals, particularly those containing ketone groups. Its role in producing active pharmaceutical ingredients highlights its significance in medicinal chemistry .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that ethyl esters derived from fatty acids could effectively inhibit the growth of specific fungal pathogens, suggesting potential applications in crop protection .

- Flavoring Agent : this compound is also noted for its pleasant aroma, making it valuable in the food industry as a flavoring agent. Its sensory properties were analyzed using high-resolution mass spectrometry to understand better its organoleptic impacts .

Comparison with Similar Compounds

This compound can be compared with other esters such as ethyl acetate and methyl butyrate regarding their biological activities and applications:

| Compound | Main Uses | Biological Activity |

|---|---|---|

| Ethyl Acetate | Solvent in laboratories | Moderate antimicrobial effects |

| Methyl Butyrate | Flavoring agent | Pleasant aroma; low toxicity |

| This compound | Pharmaceutical intermediate | Antimicrobial; flavoring properties |

Q & A

Basic Research Questions

Q. What are the optimal laboratory conditions for synthesizing Ethyl 2-acetyl-3-methylbutanoate?

Methodological Answer: this compound can be synthesized via acetoacetic ester condensation. A validated protocol involves reacting sodium nitrite with ethyl acetoacetate derivatives in acetic acid under controlled conditions. Key steps include:

- Cooling the reaction mixture to 0°C to stabilize intermediates.

- Using anhydrous ether for extraction to minimize hydrolysis.

- Rapid separation of the ether layer to avoid acid-catalyzed decomposition .

Typical yields reach ~85% when scaled appropriately. Purity can be enhanced by avoiding prolonged storage; the compound should be stored in amber vials at -20°C to prevent degradation .

Q. Which analytical techniques are recommended for characterizing the purity and structure of this compound?

Methodological Answer:

- Gas Chromatography (GC): Effective for quantifying purity (≥98% as per industrial standards) and detecting volatile byproducts .

- Nuclear Magnetic Resonance (NMR): ¹H-NMR (DMSO-d6) resolves structural features, such as methyl groups (δ 1.02 ppm) and ester carbonyl signals .

- Chiral GC with γ-cyclodextrin phases: Used to differentiate enantiomers, though this compound’s stereochemical impact may be negligible in non-chiral contexts .

- Physical property validation: Compare observed boiling point (82–85°C at 12 mmHg), density (0.962 g/cm³), and refractive index (1.425) against literature values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling point) of this compound?

Methodological Answer: Discrepancies often arise from variations in purity or measurement protocols. To address this:

- Validate purity: Use GC or HPLC to confirm ≥98% purity, as impurities like residual solvents can alter boiling points .

- Standardize conditions: Ensure measurements align with documented pressure (e.g., 12 mmHg for boiling point) and calibrated instruments .

- Cross-reference authoritative databases: Compare data from NIST or peer-reviewed studies to identify outliers .

Q. What methodologies are suitable for investigating the stereochemical properties of this compound derivatives in complex matrices?

Methodological Answer:

- Chiral GC with γ-cyclodextrin columns: Resolve enantiomers, as demonstrated in wine studies where the R-enantiomer predominated (94:6 R/S ratio) .

- Sensory threshold analysis: Determine detection limits (e.g., 4 µg/L in water for the R-form) using triangular taste tests, though concentrations in natural matrices (e.g., wine) may remain sub-sensory .

- Isotopic labeling: Use ¹³C-labeled analogs to track metabolic pathways or degradation products in biological systems .

Q. How can low yields in this compound synthesis be troubleshooted?

Methodological Answer:

- Optimize stoichiometry: Ensure excess acetic acid and sodium nitrite to drive equilibrium toward product formation .

- Monitor reaction kinetics: Use in-situ FTIR to track esterification progress and adjust temperature/pH.

- Purification improvements: Employ short-path distillation under reduced pressure to minimize thermal decomposition .

- Byproduct analysis: Identify side products (e.g., diethyl ether adducts) via GC-MS and adjust reaction conditions accordingly .

Properties

IUPAC Name |

ethyl 2-acetyl-3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c1-5-12-9(11)8(6(2)3)7(4)10/h6,8H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMIFFKCVURTPTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(C)C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870882 | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522-46-9 | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1522-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001522469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetyl-3-methylbutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54978 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetyl-3-methylbutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25315 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-acetyl-3-methylbutanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 2-acetyl-3-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetyl-3-methylbutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.720 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.